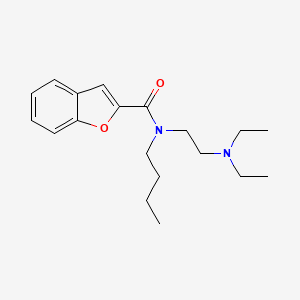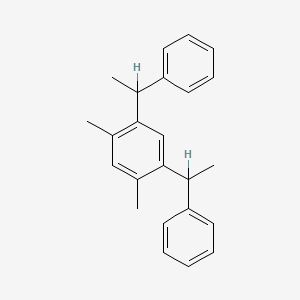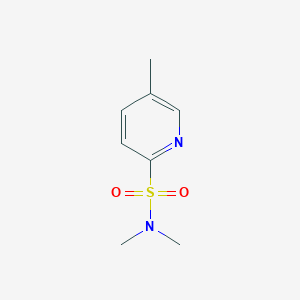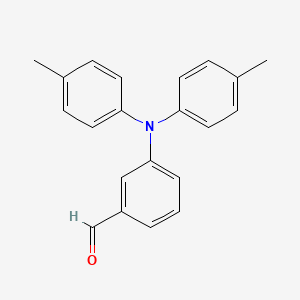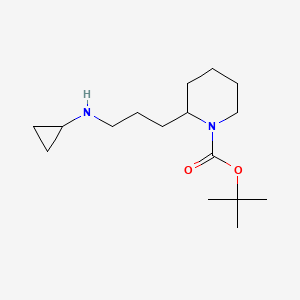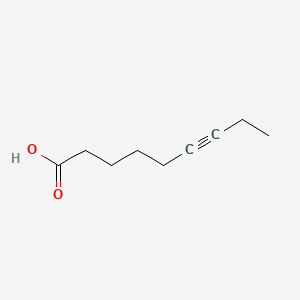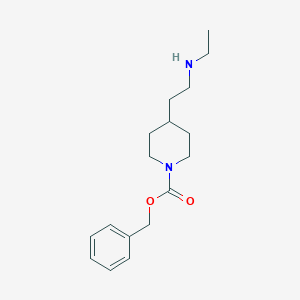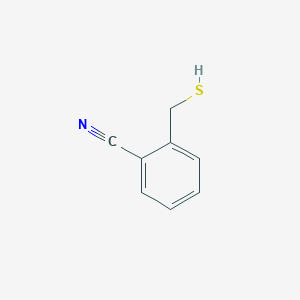
2-(Mercaptomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Mercaptomethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by the presence of a mercaptomethyl group (-CH2SH) attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mercaptomethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a thiol reagent under suitable conditions. For instance, the reaction of benzonitrile with thiourea in the presence of a base can yield this compound. Another method involves the use of a Grignard reagent, where benzonitrile is reacted with a mercaptomethyl magnesium halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Mercaptomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonyl or sulfinyl derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can react with the mercaptomethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl or sulfinyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(Mercaptomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Mercaptomethyl)benzonitrile involves its interaction with various molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
4-(Mercaptomethyl)benzonitrile: Similar structure but with the mercaptomethyl group in a different position, leading to different reactivity and properties.
2-(Methylthio)benzonitrile: Contains a methylthio group instead of a mercaptomethyl group, affecting its chemical behavior.
Uniqueness
2-(Mercaptomethyl)benzonitrile is unique due to the presence of both a nitrile and a mercaptomethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7NS |
|---|---|
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
2-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 |
Clave InChI |
IRKPXPVHTHIURA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



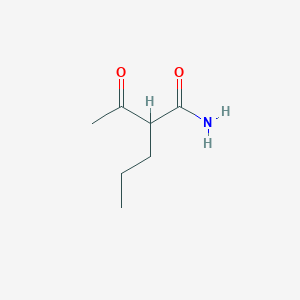


![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
